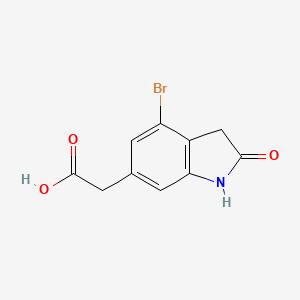

2-(4-Bromo-2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid

Description

Properties

Molecular Formula |

C10H8BrNO3 |

|---|---|

Molecular Weight |

270.08 g/mol |

IUPAC Name |

2-(4-bromo-2-oxo-1,3-dihydroindol-6-yl)acetic acid |

InChI |

InChI=1S/C10H8BrNO3/c11-7-1-5(3-10(14)15)2-8-6(7)4-9(13)12-8/h1-2H,3-4H2,(H,12,13)(H,14,15) |

InChI Key |

NYPZLMOVLLQXME-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=C(C=C2Br)CC(=O)O)NC1=O |

Origin of Product |

United States |

Preparation Methods

Synthesis Overview

The synthesis of 2-(4-Bromo-2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid typically involves the Fischer indole synthesis method, which is a well-established route for producing indole derivatives. This method involves the condensation of phenylhydrazones with aldehydes or ketones under acidic conditions to form the indole ring.

Detailed Synthesis Procedure

Step 1: Preparation of Starting Materials

- Phenylhydrazine : This is a key starting material for the Fischer indole synthesis. It can be prepared from aniline through diazotization followed by reduction.

- Aldehyde or Ketone : The specific aldehyde or ketone used depends on the desired substitution pattern of the indole ring. For this compound, a brominated precursor is necessary.

Step 2: Fischer Indole Synthesis

- Condensation Reaction : The phenylhydrazine is condensed with the appropriate aldehyde or ketone in the presence of an acid catalyst (e.g., hydrochloric acid or acetic acid) to form the phenylhydrazone.

- Cyclization : The phenylhydrazone undergoes cyclization under acidic conditions to form the indole ring. This step is crucial for the formation of the indole nucleus.

Alternative Methods

While the Fischer indole synthesis is the most common method, other approaches like the Bartoli indole synthesis or the Larock indole synthesis can also be used depending on the availability of starting materials and desired substituents.

Chemical Transformations

The synthesis of this compound may involve additional chemical transformations to introduce the bromine atom or modify the indole ring. These transformations can include halogenation reactions for introducing the bromine atom at the 4-position.

Biological Activities and Applications

Indole derivatives, including this compound, have shown potential as antiviral, anticancer, and antimicrobial agents. Their mechanism of action often involves interaction with specific molecular targets such as enzymes or receptors.

Data Table: Common Reagents Used in Indole Synthesis

| Reagent | Use in Synthesis |

|---|---|

| Phenylhydrazine | Starting material for Fischer indole synthesis |

| Aldehydes/Ketones | Precursors for indole ring formation |

| Hydrochloric Acid/Acetic Acid | Acid catalysts for cyclization |

| Sodium Borohydride | Reduction reactions |

| Potassium Permanganate | Oxidation reactions |

| Nucleophiles | Substitution reactions |

Chemical Reactions Analysis

2-(4-Bromo-2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid can undergo various chemical reactions, including:

Scientific Research Applications

2-(4-Bromo-2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

Industry: It is used in the development of new materials and as a precursor in organic synthesis.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid involves its interaction with specific molecular targets. The indole ring system can interact with various enzymes and receptors in the body, leading to its biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate receptors involved in inflammatory responses .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Biological Activity

The compound 2-(4-Bromo-2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid , also known by its chemical formula , has garnered attention in recent years due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on a review of existing literature.

The synthesis of this compound typically involves the bromination of indole derivatives followed by acetic acid functionalization. The compound features a bromo substituent which is crucial for its biological activity, particularly in enhancing interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research indicates that derivatives of indole, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. In vitro assays have shown that this compound can inhibit the growth of breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) with IC50 values ranging from 4.98 to 14.65 μM .

Table 1: Cytotoxic Activity of this compound

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 | 4.98 |

| HepG2 | 14.65 |

| LLC-PK1 (non-cancerous) | >20 |

This selective toxicity suggests that the compound could be developed into a targeted therapy for specific cancers while minimizing damage to normal cells.

The anticancer effects are attributed to several mechanisms:

- Microtubule Destabilization : The compound has been shown to interfere with microtubule assembly, which is essential for cell division .

- Induction of Apoptosis : Studies indicate that treatment with this compound leads to morphological changes in cancer cells and enhances caspase activity, confirming its role in inducing apoptosis .

- Cell Cycle Arrest : Further analysis revealed that the compound causes cell cycle arrest in the G2/M phase at specific concentrations, which is crucial for preventing cancer cell proliferation .

Anti-inflammatory and Antibacterial Activities

In addition to its anticancer properties, there is emerging evidence that this compound exhibits anti-inflammatory and antibacterial activities. Indole derivatives are known for their ability to modulate inflammatory pathways and may serve as potential treatments for inflammatory diseases .

Case Studies and Clinical Relevance

While extensive clinical studies are still needed, preliminary findings suggest that the compound's unique structural features could lead to the development of novel therapeutic agents. Its ability to target multiple pathways involved in cancer progression makes it a promising candidate for further research.

Case Study Example : A study involving a series of indole derivatives demonstrated that compounds with similar structures exhibited not only anticancer properties but also anti-inflammatory effects in animal models . This highlights the potential versatility of this compound in treating various conditions.

Q & A

Q. What are the optimal synthetic routes for 2-(4-Bromo-2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid, and how can purity be validated?

Methodological Answer: The synthesis of this compound can be achieved via nucleophilic substitution, Suzuki coupling, or cyclization reactions. For example, bromination of indole precursors followed by acetic acid side-chain introduction is a common strategy. Validation requires:

- Analytical Techniques : NMR (¹H/¹³C) to confirm regioselectivity and structural integrity.

- Chromatography : HPLC or GC-MS to assess purity (>95% threshold for research-grade material) .

- Crystallography : Single-crystal X-ray diffraction (using SHELX software for refinement) to resolve ambiguities in stereochemistry .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

- Spectroscopy :

- FT-IR : Confirm carbonyl (C=O) and hydroxyl (O-H) groups.

- NMR : Assign protons and carbons (e.g., bromine-induced deshielding in ¹H NMR).

- Crystallography :

Advanced Research Questions

Q. How can researchers resolve contradictions in structural data (e.g., bond lengths vs. computational predictions)?

Methodological Answer: Discrepancies between experimental (X-ray) and computational (DFT) data often arise from crystal packing effects or solvent interactions. Strategies include:

- Complementary Techniques : Pair XRD with solid-state NMR or Raman spectroscopy.

- Density Functional Theory (DFT) : Optimize gas-phase and solvent-phase models to compare with experimental geometries .

- Twinned Data Refinement : Use SHELXL’s twin refinement tools for high-resolution crystallographic datasets .

Q. What methodologies are used to study structure-activity relationships (SAR) for this compound’s biological targets?

Methodological Answer:

- Molecular Docking : Screen against enzymes/receptors (e.g., kinases or metabolic enzymes) using software like AutoDock or Schrödinger.

- Mutagenesis Studies : Modify the bromine or lactam moiety to assess impact on binding affinity.

- Pharmacophore Modeling : Map electronic (e.g., acetic acid’s carboxylate) and steric (bromine’s bulk) features to correlate with activity .

Q. How can researchers investigate this compound’s interactions with enzymes involved in metabolic pathways?

Methodological Answer:

- Enzyme Assays : Measure inhibition constants (Kᵢ) using fluorescence-based or calorimetric (ITC) methods.

- Kinetic Studies : Monitor time-dependent inactivation (e.g., pre-steady-state kinetics for covalent modifiers).

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₒₙ/kₒff) for reversible interactions .

Q. What experimental designs are recommended for pharmacokinetic studies of this compound?

Methodological Answer:

- In Vitro Models :

- Microsomal Stability Assays : Use liver microsomes to assess metabolic degradation.

- Caco-2 Permeability : Predict intestinal absorption.

- In Vivo Studies :

- Radiolabel the compound (e.g., ¹⁴C-acetic acid moiety) to track distribution and excretion.

- LC-MS/MS for quantification in plasma/tissue .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.